Comparison of Predicted ADME/Tox Profile: 5-(2-Methoxyethoxy)pyridin-2-amine vs. Class Baseline
In silico ADME/Tox prediction using standardized docking models indicates that 5-(2-methoxyethoxy)pyridin-2-amine possesses a favorable dual profile: positive prediction for Human Intestinal Absorption (HIA+) combined with classification as a weak hERG inhibitor [1]. The hERG channel inhibition assay is a critical early-stage filter for cardiotoxicity risk in drug discovery programs. While many 2-aminopyridine-based lead compounds exhibit significant hERG inhibition that necessitates structural remediation [2], the methoxyethoxy-substituted variant is predicted to present reduced cardiac safety liability, offering a potential advantage for oral drug development campaigns.
| Evidence Dimension | Predicted hERG Inhibition Liability |
|---|---|
| Target Compound Data | Weak inhibitor (computational prediction) |
| Comparator Or Baseline | Multiple 3,5-diaryl-2-aminopyridine antimalarial leads (class baseline): Significant hERG channel inhibition observed experimentally, requiring structural optimization to reduce cardiotoxicity risk |
| Quantified Difference | Qualitative class distinction: predicted weak vs. experimentally observed significant inhibition in comparator class |
| Conditions | In silico docking model (hERG channel); comparative analysis drawn from published SAR studies on 2-aminopyridine class |
Why This Matters
For procurement decisions in lead optimization programs, selecting a building block with computationally favorable cardiac safety predictions reduces the probability of downstream attrition due to hERG-related toxicity.
- [1] DrugBank / DockingFiles. Computational ADME prediction: HIA+, Caco2- permeability, weak hERG inhibitor classification. View Source
- [2] Younis Y, Douelle F, González Cabrera D, et al. Structure-activity relationship studies of orally active antimalarial 3,5-substituted 2-aminopyridines. J Med Chem. 2013;56(3):886-899. View Source
